

2-Chloro-5-cyanobenzene-1-sulfonyl chloride molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-5-cyanobenzene-1-sulfonyl chloride

Cat. No.: B1423773

[Get Quote](#)

An In-depth Technical Guide to **2-Chloro-5-cyanobenzene-1-sulfonyl chloride**: Properties, Synthesis, and Applications in Drug Discovery

Introduction

2-Chloro-5-cyanobenzene-1-sulfonyl chloride is a highly functionalized aromatic compound that serves as a critical building block in modern synthetic and medicinal chemistry. Its structural architecture, featuring a reactive sulfonyl chloride group, an electron-withdrawing cyano moiety, and a chloro substituent, makes it a versatile reagent for the construction of complex molecular scaffolds. The sulfonyl chloride group provides a robust handle for reaction with a wide array of nucleophiles, most notably amines, to form stable sulfonamide linkages—a privileged functional group in a multitude of clinically approved drugs. This guide offers a comprehensive overview of the fundamental properties, synthesis, reactivity, and applications of **2-Chloro-5-cyanobenzene-1-sulfonyl chloride**, designed for researchers and scientists engaged in drug development and organic synthesis.

Part 1: Core Physicochemical Properties and Structural Data

A thorough understanding of a reagent's fundamental properties is paramount for its effective and safe utilization in a laboratory setting. **2-Chloro-5-cyanobenzene-1-sulfonyl chloride** is a solid material whose reactivity is dominated by the electrophilic sulfur center.

Quantitative Data Summary

The key physicochemical properties of **2-Chloro-5-cyanobenzene-1-sulfonyl chloride** are summarized in the table below for quick reference.

Property	Value	Source(s)
CAS Number	942199-56-6	[1][2][3]
Molecular Formula	C ₇ H ₃ Cl ₂ NO ₂ S	[1]
Molecular Weight	236.08 g/mol	[1][4]
MDL Number	MFCD18392427	[2][3]
Appearance	Solid (Typical)	Inferred from SDS
Purity	≥98% (Typical Commercial Grade)	[4]

Chemical Structure

The arrangement of the functional groups on the benzene ring dictates the molecule's reactivity and steric profile. The structure is depicted below.

Caption: Chemical structure of **2-Chloro-5-cyanobenzene-1-sulfonyl chloride**.

Safety and Handling

2-Chloro-5-cyanobenzene-1-sulfonyl chloride is classified as a corrosive substance. It causes severe skin burns and eye damage.[2][5] The compound readily reacts with water and moisture, releasing hydrochloric acid (HCl), which contributes to its corrosive nature.[6]

- **Handling:** Use only under a chemical fume hood.[7] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with a face shield, and a lab coat.[8]
- **Storage:** Store in a cool, dry, and well-ventilated place.[7] Keep containers tightly closed and protect from moisture by storing under an inert atmosphere (e.g., nitrogen or argon).[7]
- **Incompatibilities:** Avoid contact with strong oxidizing agents, strong bases, and water.[7]

Part 2: Synthesis and Characterization

The synthesis of substituted benzenesulfonyl chlorides often involves multi-step sequences. While specific literature detailing the synthesis of 942199-56-6 is sparse, a general and robust method involves the diazotization of a corresponding aniline followed by a sulfochlorination reaction (Sandmeyer-type reaction). An alternative approach, reflected in patent literature for analogous compounds, involves the chlorination of a pre-formed sulfonic acid or its salt.[9]

Representative Synthesis Protocol: Diazotization-Sulfochlorination

This protocol is a well-established method for converting an aromatic amine to a sulfonyl chloride.

Step 1: Diazotization of 2-Chloro-5-cyanoaniline

- In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2-chloro-5-cyanoaniline (1.0 equiv) in a mixture of glacial acetic acid and concentrated hydrochloric acid.
- Cool the suspension to 0–5 °C in an ice-salt bath.
- Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equiv) dropwise, ensuring the temperature does not exceed 5 °C.
- Stir the mixture at this temperature for 1 hour after the addition is complete to ensure full formation of the diazonium salt.

Step 2: Sulfochlorination

- In a separate, larger reaction vessel, prepare a solution of sulfur dioxide (SO₂) in glacial acetic acid, saturated at 0 °C.
- Add a catalytic amount of copper(I) chloride (CuCl, ~0.1 equiv).
- Cool this solution to 0–5 °C.

- Slowly add the previously prepared cold diazonium salt solution to the SO₂/CuCl solution. Vigorous evolution of nitrogen gas will occur. Maintain the temperature below 10 °C throughout the addition.
- After the addition is complete, allow the reaction mixture to stir and slowly warm to room temperature over 2-3 hours.
- Pour the reaction mixture into a large volume of ice-water. The product, **2-Chloro-5-cyanobenzene-1-sulfonyl chloride**, will precipitate as a solid.
- Collect the solid by vacuum filtration, wash thoroughly with cold water to remove residual acids, and dry under vacuum.
- Further purification can be achieved by recrystallization from a suitable solvent like hexanes or a hexane/ethyl acetate mixture.[\[10\]](#)

Caption: Workflow for the synthesis of **2-Chloro-5-cyanobenzene-1-sulfonyl chloride**.

Part 3: Chemical Reactivity and Mechanistic Insights

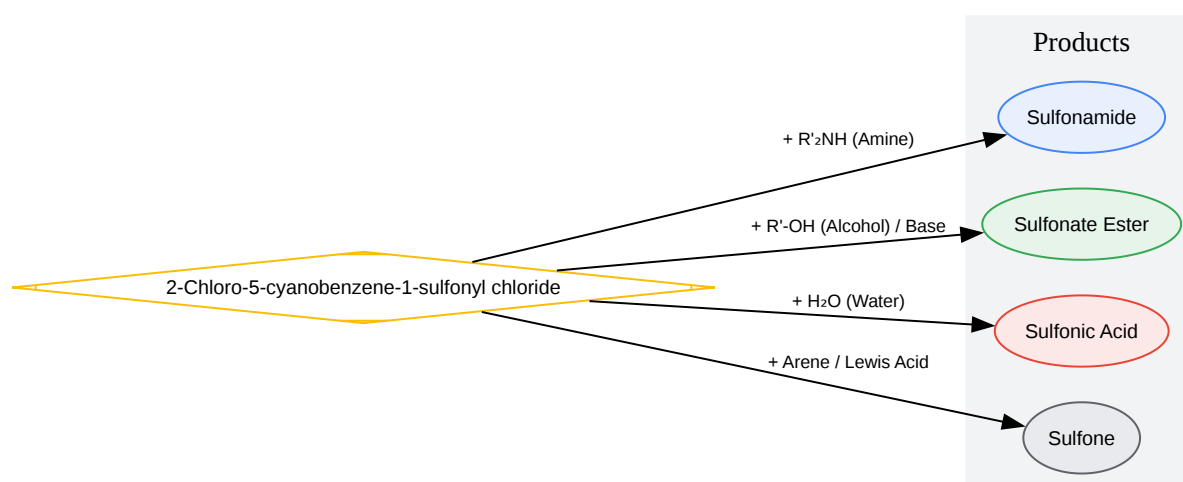
The synthetic utility of **2-Chloro-5-cyanobenzene-1-sulfonyl chloride** stems from the high reactivity of the sulfonyl chloride functional group. The sulfur atom is highly electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom.[\[11\]](#) This makes it susceptible to attack by a wide range of nucleophiles.

Core Reactions with Nucleophiles

The primary reactions involve nucleophilic substitution at the sulfur center, where the chloride ion acts as an excellent leaving group.[\[11\]](#)

- **Reaction with Amines (Sulfonamide Formation):** This is the most significant reaction in drug discovery. Primary and secondary amines readily react to form highly stable sulfonamides. This reaction is often the basis of the Hinsberg test for distinguishing amines.[\[6\]](#)
 - $\text{R-SO}_2\text{Cl} + \text{R}'_2\text{NH} \rightarrow \text{R-SO}_2\text{NR}'_2 + \text{HCl}$ [\[6\]](#)

- Reaction with Alcohols (Sulfonate Ester Formation): In the presence of a non-nucleophilic base (like pyridine or triethylamine) to scavenge the generated HCl, alcohols react to form sulfonate esters.
 - $\text{R-SO}_2\text{Cl} + \text{R}'\text{-OH} \rightarrow \text{R-SO}_2\text{OR}' + \text{HCl}$ [6]
- Hydrolysis: Sulfonyl chlorides react with water, often readily, to hydrolyze to the corresponding sulfonic acid. This is why the compound must be protected from moisture.[6]
 - $\text{R-SO}_2\text{Cl} + \text{H}_2\text{O} \rightarrow \text{R-SO}_3\text{H} + \text{HCl}$ [6]
- Friedel-Crafts Reaction: The sulfonyl chloride can act as an electrophile in Friedel-Crafts reactions with electron-rich aromatic compounds to form sulfones.
 - $\text{R-SO}_2\text{Cl} + \text{Ar-H} \rightarrow \text{R-SO}_2\text{-Ar} + \text{HCl}$ [6]



[Click to download full resolution via product page](#)

Caption: Key reactions of **2-Chloro-5-cyanobenzene-1-sulfonyl chloride**.

Part 4: Applications in Drug Discovery and Medicinal Chemistry

The sulfonamide functional group is a cornerstone of medicinal chemistry, found in drugs ranging from antibacterials (sulfa drugs) to diuretics, anticonvulsants, and kinase inhibitors.^[12]

2-Chloro-5-cyanobenzene-1-sulfonyl chloride is an ideal reagent for introducing a substituted benzenesulfonamide moiety into a drug candidate.

Role as a Scaffold and Building Block

The utility of this specific reagent is threefold:

- **Reactive Handle:** The sulfonyl chloride provides a reliable point of attachment to amine-containing fragments or scaffolds.
- **Lipophilicity and Metabolic Stability:** The chloro substituent increases the molecule's lipophilicity, which can enhance membrane permeability. It can also block positions susceptible to metabolic oxidation, thereby increasing the drug's half-life. The strategic placement of chlorine is a common tactic in drug design.^[13]
- **Modulation of Electronic Properties:** The cyano group is a strong electron-withdrawing group. In a final drug molecule, it can participate in hydrogen bonding or π -stacking interactions within a biological target's binding pocket, potentially increasing potency and selectivity.^[12]

Exemplary Protocol: Synthesis of a Focused Sulfonamide Library

This protocol outlines a high-throughput approach to creating a library of diverse sulfonamides for screening.

- **Array Preparation:** In a 96-well reaction block, dispense a stock solution of **2-Chloro-5-cyanobenzene-1-sulfonyl chloride** (1.0 equiv) in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) into each well.
- **Amine Addition:** To each well, add a unique primary or secondary amine (1.1 equiv) from a pre-prepared amine library, also dissolved in an anhydrous solvent.

- **Base Addition:** Add a non-nucleophilic base, such as triethylamine or N,N-diisopropylethylamine (1.5 equiv), to each well to act as an acid scavenger.
- **Reaction:** Seal the reaction block and agitate at room temperature for 12-24 hours. Reaction progress can be monitored by LC-MS.
- **Workup:** Upon completion, quench the reaction by adding an aqueous solution (e.g., saturated ammonium chloride). Extract the products with an organic solvent (e.g., ethyl acetate). The organic phases can be washed sequentially with dilute acid, dilute base, and brine to remove unreacted starting materials and byproducts.
- **Isolation:** The solvent is removed from each well under reduced pressure to yield the crude sulfonamide products.
- **Analysis and Purification:** The purity of each library member is assessed by LC-MS. If required, purification is performed using high-throughput preparative HPLC. The final, purified compounds are then submitted for biological screening.

This workflow enables the rapid generation of hundreds of distinct sulfonamide derivatives, accelerating the hit-to-lead process in drug discovery.

Conclusion

2-Chloro-5-cyanobenzene-1-sulfonyl chloride is a powerful and versatile reagent for chemical synthesis and pharmaceutical research. Its well-defined reactivity, combined with the modulating effects of its chloro and cyano substituents, provides medicinal chemists with a valuable tool for constructing novel sulfonamide-containing molecules. A firm grasp of its properties, handling requirements, and reaction chemistry is essential for leveraging its full potential in the development of next-generation therapeutics.

References

- Reactions of Sulfonyl Chlorides and Unsaturated Compounds. Thieme Chemistry.
- Sulfonyl halide. Wikipedia.
- Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF₄. Wiley Online Library.
- **2-chloro-5-cyanobenzene-1-sulfonyl chloride** CAS#: 942199-56-6. ChemWhat.
- Synthesis of sulfonyl chloride substrate precursors.

- Safety Data Sheet - 3,5-Difluorobenzene-1-sulfonyl chloride. Angene Chemical.
- Synthesis method of 4-chloro-2-cyanobenzene sulfonyl chloride. Google Patents.
- Process for the preparation of substituted benzene sulfonyl chlorides. Google Patents.
- Method for chemically synthesizing 2-chloro-5-nitro-benzenesulfonyl chloride. Google Patents.
- 2-Chloro-5-fluorobenzene-1-sulfonyl chloride. Georganics.
- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.
- Method for chemically synthesizing 2-chloro-5-nitro-benzenesulfonyl chloride. SciSpace.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chemwhat.com [chemwhat.com]
- 2. 942199-56-6 Cas No. | 2-Chloro-5-cyanobenzene-1-sulfonyl chloride | Apollo [store.apolloscientific.co.uk]
- 3. 942199-56-6 Cas No. | 2-Chloro-5-cyanobenzene-1-sulfonyl chloride | Matrix Scientific [matrixscientific.com]
- 4. chemscene.com [chemscene.com]
- 5. fishersci.com [fishersci.com]
- 6. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 7. fishersci.com [fishersci.com]
- 8. angenechemical.com [angenechemical.com]
- 9. CN102351751A - Method for chemically synthesizing 2-chloro-5-nitro-benzenesulfonyl chloride - Google Patents [patents.google.com]
- 10. rsc.org [rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. benchchem.com [benchchem.com]

- 13. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2-Chloro-5-cyanobenzene-1-sulfonyl chloride molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1423773#2-chloro-5-cyanobenzene-1-sulfonyl-chloride-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com